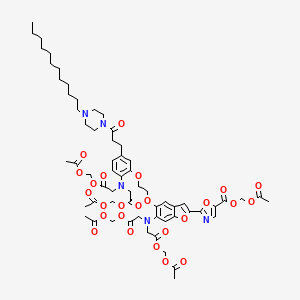
Cy3-PEG3-endo-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG3-endo-BCN is a dye derivative of Cyanine 3 (Cy3) containing three polyethylene glycol (PEG) units. It includes the lyophilic bidentate macrocyclic ligand bicyclo[6.1.0]nonyne (BCN), which can further synthesize macrocyclic complexes. In click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3-PEG3-endo-BCN is synthesized by attaching three PEG units to the Cyanine 3 dye, followed by the incorporation of the BCN ligand. The reaction typically involves the use of organic solvents and specific reaction conditions to ensure the successful attachment of PEG units and BCN ligand .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly specific and efficient, forming stable triazoles without the need for copper catalysts .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from reactions involving this compound are stable triazole derivatives. These products are highly stable and can be used in various applications, including bioconjugation and molecular imaging .
Applications De Recherche Scientifique
Cy3-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level
Medicine: Utilized in molecular imaging and drug delivery systems, enhancing the diagnosis and treatment of diseases
Industry: Applied in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Cy3-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-containing molecules. The BCN ligand facilitates the formation of stable triazoles, which can be used for bioconjugation and molecular imaging. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-PEG3-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration of the BCN ligand
Cy5-PEG3-endo-BCN: A derivative of Cyanine 5 with three PEG units and the endo-BCN ligand, offering different spectral properties
Uniqueness
Cy3-PEG3-endo-BCN is unique due to its combination of the Cyanine 3 dye, three PEG units, and the endo-BCN ligand. This combination provides high solubility, biocompatibility, and the ability to undergo efficient click chemistry reactions without the need for copper catalysts .
Propriétés
Formule moléculaire |
C49H67ClN4O6 |
|---|---|
Poids moléculaire |
843.5 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H66N4O6.ClH/c1-48(2)40-20-12-14-22-42(40)52(5)44(48)24-17-25-45-49(3,4)41-21-13-15-23-43(41)53(45)29-16-8-11-26-46(54)50-27-30-56-32-34-58-35-33-57-31-28-51-47(55)59-36-39-37-18-9-6-7-10-19-38(37)39;/h12-15,17,20-25,37-39H,8-11,16,18-19,26-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
Clé InChI |
UIQKWAHCRHXAHX-QZYPJSSZSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


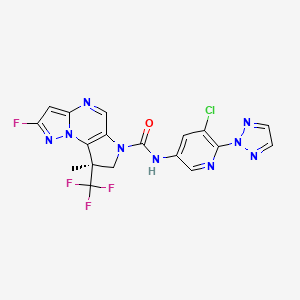
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
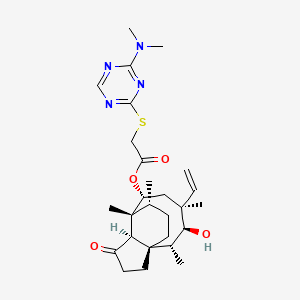

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
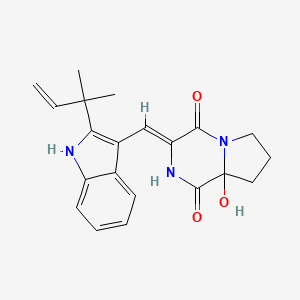
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
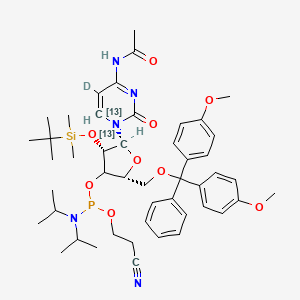
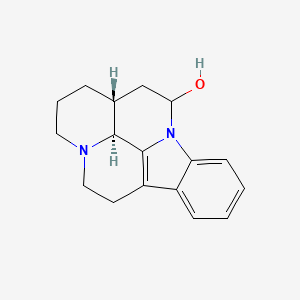
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
